molecular formula C17H24N2O12 B13861395 rac-Nornicotine Bitartrate

rac-Nornicotine Bitartrate

Cat. No.: B13861395
M. Wt: 448.4 g/mol
InChI Key: PCIWJGPUGGHDSR-UHFFFAOYSA-N
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Description

rac-Nornicotine Bitartrate: is a chemical compound derived from nornicotine, a minor metabolite of nicotine. It is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S forms) of nornicotine bitartrate. This compound is primarily used in scientific research to study the effects and mechanisms of nicotine and its metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-Nornicotine Bitartrate involves several steps. One common method starts with the extraction of nornicotine from tobacco leaves. The extracted nornicotine is then reacted with tartaric acid to form the bitartrate salt. This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: rac-Nornicotine Bitartrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac-Nornicotine Bitartrate has several scientific research applications:

Mechanism of Action

rac-Nornicotine Bitartrate exerts its effects primarily through its interaction with nicotinic acetylcholine receptors in the brain. These receptors are involved in various neuronal activities, including learning and memory. Nornicotine can modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal signaling pathways .

Comparison with Similar Compounds

Uniqueness: rac-Nornicotine Bitartrate is unique due to its specific interaction with nicotinic acetylcholine receptors and its distinct pharmacological profile. Unlike nicotine, which has a strong stimulant effect, nornicotine has been shown to have a more complex interaction with these receptors, potentially offering different therapeutic benefits .

Properties

Molecular Formula

C17H24N2O12

Molecular Weight

448.4 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;3-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H12N2.2C4H6O6/c1-3-8(7-10-5-1)9-4-2-6-11-9;2*5-1(3(7)8)2(6)4(9)10/h1,3,5,7,9,11H,2,4,6H2;2*1-2,5-6H,(H,7,8)(H,9,10)

InChI Key

PCIWJGPUGGHDSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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